
2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol is a complex organic compound that combines three distinct chemical entities This compound is notable for its unique structure, which includes a benzofuran dione moiety, a hexane diol segment, and a trimethylpentane diol component
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol typically involves multi-step organic reactions. The benzofuran dione segment can be synthesized through the cyclization of ortho-substituted benzoic acids under dehydrating conditions . Hexane-1,6-diol is generally produced via the hydrogenation of adipic acid . The trimethylpentane diol component can be synthesized through the aldol condensation of isobutyraldehyde followed by hydrogenation .
Industrial Production Methods
Industrial production of this compound involves the integration of these synthetic routes in a controlled environment. The process requires precise temperature control, catalysts, and purification steps to ensure the desired product’s yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The benzofuran dione segment can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The carbonyl groups in the benzofuran dione and trimethylpentane diol segments can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in hexane-1,6-diol and trimethylpentane diol can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Ethers and esters.
科学的研究の応用
2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its robust chemical structure.
作用機序
The mechanism of action of 2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol involves its interaction with various molecular targets. The benzofuran dione segment can interact with nucleophiles, leading to the formation of covalent bonds. The hydroxyl groups in hexane-1,6-diol and trimethylpentane diol can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Benzofuran-1,3-dione;hexane-1,6-diol: Lacks the trimethylpentane diol segment, resulting in different chemical properties and applications.
2-Benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol:
Uniqueness
2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of three distinct chemical segments, each contributing to its overall properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
83175-08-0 |
|---|---|
分子式 |
C22H36O7 |
分子量 |
412.5 g/mol |
IUPAC名 |
2-benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H4O3.C8H18O2.C6H14O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-6(2)7(10)8(3,4)5-9;7-5-3-1-2-4-6-8/h1-4H;6-7,9-10H,5H2,1-4H3;7-8H,1-6H2 |
InChIキー |
DWZABZXCKRXNND-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C)(C)CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO |
関連するCAS |
83175-08-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



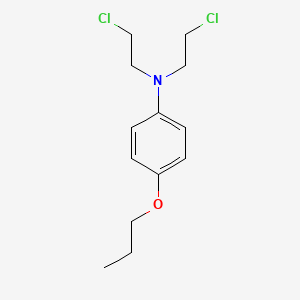
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
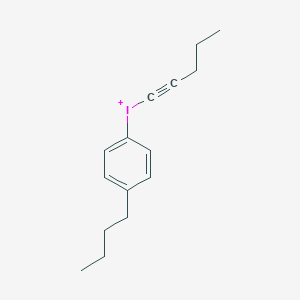
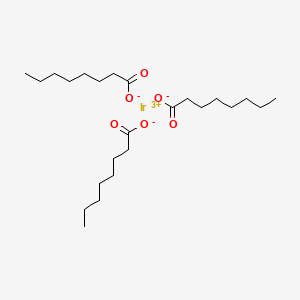
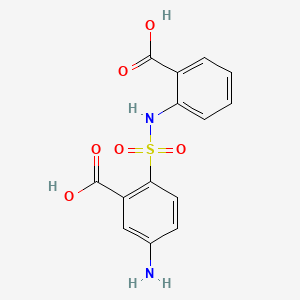
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)

![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)

![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
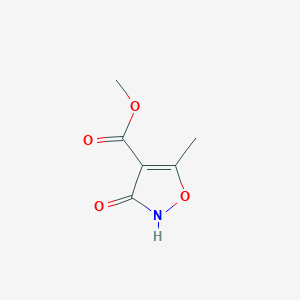
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)
